molecular formula C6H10N2O2 B13790481 Cyclobutane-1,3-dicarboxamide CAS No. 90048-02-5

Cyclobutane-1,3-dicarboxamide

Cat. No.: B13790481
CAS No.: 90048-02-5
M. Wt: 142.16 g/mol
InChI Key: OJEPEHNTDPXZSY-UHFFFAOYSA-N
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Description

Cyclobutane-1,3-dicarboxamide is an organic compound characterized by a cyclobutane ring with two carboxamide groups attached at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutane-1,3-dicarboxamide can be synthesized through a [2+2] cycloaddition reaction involving alkenes. This reaction typically requires UV light to initiate the formation of the cyclobutane ring. The reaction conditions often include a solvent such as methanol or ethanol and a catalyst to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve the use of high-pressure reactors to optimize the yield and efficiency of the cycloaddition reaction. The process may also include purification steps such as recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: Cyclobutane-1,3-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Materials Science

Cyclobutane-1,3-dicarboxamide as a Building Block

This compound serves as a semi-rigid building block in the synthesis of novel polymers. Its unique puckered structure contributes to the mechanical properties of materials, making them suitable for various applications.

Case Study: Poly-α-truxillates

  • Synthesis : this compound can be obtained from trans-cinnamic acid through a series of reactions including photodimerization and hydrolysis.
  • Properties : Studies have shown that polymers derived from this compound exhibit excellent thermal stability and mechanical strength.
  • Applications : These polymers are being explored for use in coatings, adhesives, and other materials requiring durability and resistance to environmental factors .
PropertyValue
Thermal StabilityExcellent
Mechanical StrengthHigh
SolubilityVariable (depends on modifications)

Medicinal Chemistry

Pharmacological Potential

The cyclobutane ring structure enhances the pharmacological properties of drug candidates. This compound derivatives have been investigated for their potential in treating various diseases due to their ability to improve metabolic stability and reduce isomerization.

Case Study: Drug Development

  • Mechanism : The cyclobutane ring can prevent cis/trans isomerization, which is crucial in maintaining the efficacy of certain drugs.
  • Examples : Compounds incorporating cyclobutane structures have shown promising results in enhancing bioavailability and selectivity against specific targets such as kinases involved in cancer .
Drug CandidateTargetEfficacy
Compound ATTK KinaseHigh bioavailability
Compound BRORγtEffective in autoimmune models

Polymer Synthesis

Role in Polymer Chemistry

This compound is utilized in the synthesis of various polyesters and polyamides through condensation reactions. Its two carboxylic acid groups allow for versatile functionalization, enabling the creation of tailored materials for specific applications.

Case Study: Esterification Reactions

  • Process : this compound undergoes Fischer esterification with alcohols to produce esters that can be further polymerized.
  • Outcome : The resulting polymers demonstrate improved solubility and processability compared to traditional petroleum-derived counterparts .
Reaction TypeYield (%)Characteristics
Fischer Esterification91%Enhanced solubility

Mechanism of Action

The mechanism by which cyclobutane-1,3-dicarboxamide exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues .

Comparison with Similar Compounds

Cyclobutane-1,3-dicarboxamide can be compared with other similar compounds such as cyclobutane-1,1-dicarboxamide and cyclopropyl-1,1-dicarboxamide:

Biological Activity

Cyclobutane-1,3-dicarboxamide (CBDA) is an intriguing compound due to its unique structural features and potential biological activities. This article delves into its synthesis, stability, and various biological activities, supported by data tables and case studies.

1. Synthesis and Stability

This compound can be synthesized through various methods, including photocycloaddition reactions. For instance, a study demonstrated the synthesis of cyclobutane-containing diacid building blocks from biomass-derived starting materials using clean, efficient methods like [2 + 2] photocycloaddition . The resulting compounds exhibited remarkable thermal stability and resistance to photodegradation, making them suitable for various applications in materials science .

Table 1: Stability Characteristics of this compound

PropertyValue/Observation
Thermal StabilityExcellent (TGA analysis)
UV StabilityNo significant change after prolonged UV exposure
Chemical StabilityTolerates acid/base treatments

2. Biological Activities

Cyclobutane-containing compounds have garnered attention for their diverse biological activities. Research indicates that cyclobutane derivatives exhibit antimicrobial, anticancer, and immunosuppressive properties. A review highlighted the occurrence of cyclobutane-containing alkaloids from fungi and plants that demonstrate significant biological activities .

Case Study: Antimicrobial Activity
One notable study focused on the antimicrobial properties of cyclobutane-containing alkaloids derived from fungal sources. These compounds showed potent activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus), indicating their potential as therapeutic agents .

Table 2: Biological Activities of Cyclobutane Derivatives

Activity TypeObserved Effects
AntimicrobialEffective against MRSA and other pathogens
AnticancerInduced apoptosis in cancer cell lines
ImmunosuppressiveReduced immune response in vitro

The mechanisms underlying the biological activities of cyclobutane derivatives are an area of active research. For example, some studies suggest that these compounds may disrupt bacterial cell membranes, leading to increased permeability and cell death . Additionally, their ability to induce apoptosis in cancer cells is attributed to the activation of specific signaling pathways involved in programmed cell death.

4. Future Directions

Given the promising biological activities associated with this compound and its derivatives, further research is warranted to explore their potential in drug development. Future studies should focus on:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profiles.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced activity.
  • Mechanistic Studies : To better understand the pathways involved in their biological effects.

Properties

CAS No.

90048-02-5

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

cyclobutane-1,3-dicarboxamide

InChI

InChI=1S/C6H10N2O2/c7-5(9)3-1-4(2-3)6(8)10/h3-4H,1-2H2,(H2,7,9)(H2,8,10)

InChI Key

OJEPEHNTDPXZSY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1C(=O)N)C(=O)N

Origin of Product

United States

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